Welcome to the BenchChem Online Store!
molecular formula C2HCl2N B150184 Dichloroacetonitrile CAS No. 3018-12-0

Dichloroacetonitrile

Cat. No. B150184
M. Wt: 109.94 g/mol
InChI Key: STZZWJCGRKXEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09315520B2

Procedure details

A solution of dichloroacetonitrile (215 g, 1.96 mol) in methanol (200 mL) was added drop-wise to a −5° C. solution of sodium methoxide (15.4 g, 0.285 mol) in methanol (500 mL). A solution of ethyl serinate, hydrochloride salt (382 g, 2.45 mol) in methanol (300 mL) was then added to the −5° C. reaction mixture, which was subsequently allowed to stir at room temperature for 16 hours. Dichloromethane (1 L) and water (800 mL) were added, and the aqueous layer was extracted with dichloromethane (1 L); the combined organic layers were concentrated in vacuo to provide the product as a yellow oil, which was used in the next step without additional purification. Yield: 300 g, 1.4 mol, 71%. 1H NMR (400 MHz, CDCl3) δ 6.29 (s, 1H), 4.90 (dd, J=10.8, 8.3 Hz, 1H), 4.74 (dd, J=8.8, 8.3 Hz, 1H), 4.66 (dd, J=10.8, 8.9 Hz, 1H), 3.82 (s, 3H).
Quantity
215 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
382 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:5])[C:3]#[N:4].C[O-].[Na+].Cl.N[C@H:11]([C:14]([O:16][CH2:17]C)=[O:15])[CH2:12][OH:13].ClCCl>CO.O>[Cl:1][CH:2]([Cl:5])[C:3]1[O:13][CH2:12][CH:11]([C:14]([O:16][CH3:17])=[O:15])[N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
215 g
Type
reactant
Smiles
ClC(C#N)Cl
Name
sodium methoxide
Quantity
15.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
382 g
Type
reactant
Smiles
Cl.N[C@@H](CO)C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
ClCCl
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC(C=1OCC(N1)C(=O)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.